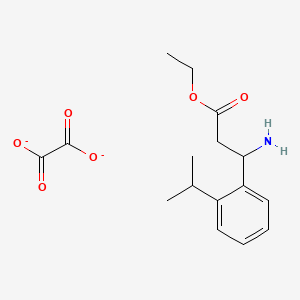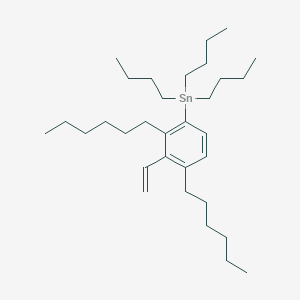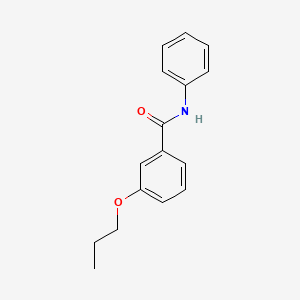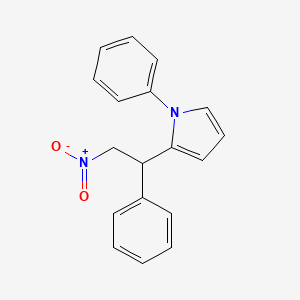![molecular formula C19H8Cl3N B14224606 2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-24-3](/img/structure/B14224606.png)
2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a synthetic organic compound characterized by the presence of a trichlorophenyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common approach is the coupling of 2,4,6-trichlorophenylacetylene with a suitable benzonitrile derivative under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with specific molecular targets. The trichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to bind to multiple targets, making it a versatile molecule for various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Trichlorophenylacetylene
- Benzonitrile derivatives
- Hex-3-ene-1,5-diyn-1-yl compounds
Uniqueness
2-[6-(2,4,6-Trichlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile stands out due to its combination of a trichlorophenyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
Propiedades
Número CAS |
823227-24-3 |
|---|---|
Fórmula molecular |
C19H8Cl3N |
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
2-[6-(2,4,6-trichlorophenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C19H8Cl3N/c20-16-11-18(21)17(19(22)12-16)10-4-2-1-3-7-14-8-5-6-9-15(14)13-23/h1-2,5-6,8-9,11-12H |
Clave InChI |
NLENJWLUUCJINQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC=CC#CC2=C(C=C(C=C2Cl)Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)



![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)


![N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B14224613.png)


